![molecular formula C33H49ClN2O2 B13794132 N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an octadecylamino group, and a phenyl group linked through an oxopropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the N-(2-chlorophenyl)amide intermediate.
Introduction of the Octadecylamino Group: The intermediate is then reacted with octadecylamine under controlled conditions to introduce the long alkyl chain.
Formation of the Oxopropanamide Backbone: The final step involves the reaction of the intermediate with a suitable reagent to form the oxopropanamide backbone, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the long alkyl chain.
2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: Another related compound with a different functional group arrangement.
Uniqueness
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is unique due to its combination of a chlorophenyl group, a long octadecyl chain, and an oxopropanamide backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C33H49ClN2O2 |
|---|---|
分子量 |
541.2 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide |
InChI |
InChI=1S/C33H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-35-29-24-22-28(23-25-29)32(37)27-33(38)36-31-21-18-17-20-30(31)34/h17-18,20-25,35H,2-16,19,26-27H2,1H3,(H,36,38) |
InChIキー |
UUXSPOUMNMGCHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
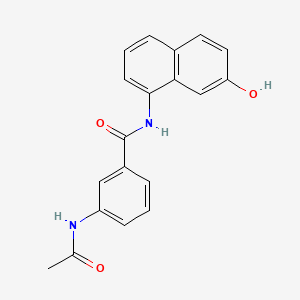
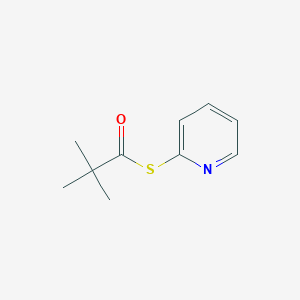
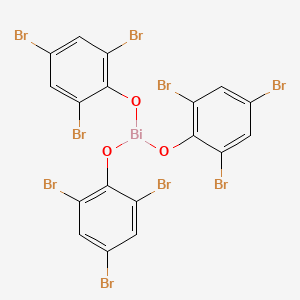
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
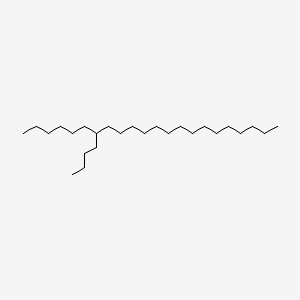
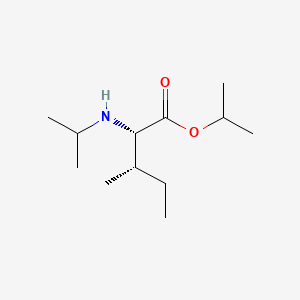
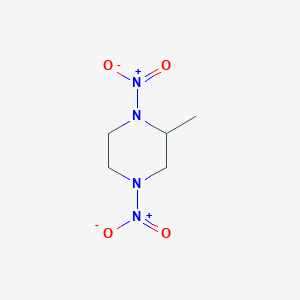
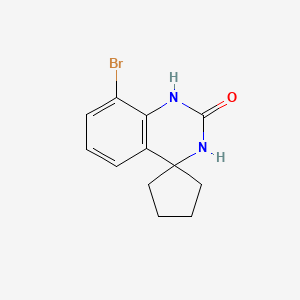
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
